Diglycerol

Beschreibung

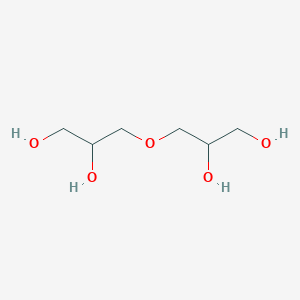

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2,3-dihydroxypropoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLRAVKSCUXZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872273 | |

| Record name | 3,3'-Oxydi(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Propanediol, oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

627-82-7, 59113-36-9 | |

| Record name | Bis(2,3-dihydroxypropyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha'-Diglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanediol, oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Oxydi(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybispropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-oxydi(propylene glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.'-DIGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0A740LR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Reaction Engineering of Diglycerol

Etherification of Glycerol (B35011) for Diglycerol Production

Glycerol molecules condense during the etherification process to generate this compound and triglycerol, which can exist in linear, branched, or cyclic forms. The final structure is influenced by whether condensation occurs at the primary or secondary hydroxyl groups mdpi.com. The reaction typically involves elevated temperatures, ranging from 200°C to 275°C, and often operates under reduced pressure to facilitate the removal of water formed during the reaction atamanchemicals.comgoogle.com.

Homogeneous catalysts, due to their high solubility in glycerol, generally enable rapid reactivity and help avoid the formation of cyclic oligomers. However, their industrial application is often limited by the difficulty of isolation and environmental concerns associated with their separation from the product mixture mdpi.com.

Alkaline-based catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are commonly employed in the homogeneous etherification of glycerol mdpi.comatamanchemicals.comgoogle.com. These catalysts are known for their strong basic character, which is crucial for initiating the reaction uotechnology.edu.iqcore.ac.uk.

Research findings indicate that homogeneous alkaline catalysts can achieve high glycerol conversion. For instance, studies have shown complete glycerol conversion with lithium hydroxide (LiOH) and sodium hydroxide (NaOH) catalysts at 240°C. LiOH demonstrated a this compound selectivity of 33% under these conditions uotechnology.edu.iq. Another study using 0.3% by weight of NaOH at 240°C in a tube reactor achieved a this compound content of 12% by weight, with a very low triglycerol content of 0.8% google.com. While homogeneous catalysts exhibit high activity, a drawback is often their lower selectivity towards this compound and triglycerol due to side reactions, such as increased oligomer formation from condensation reactions between etherification products mdpi.com.

Table 1: Performance of Homogeneous Alkaline Catalysts in Glycerol Etherification

| Catalyst | Concentration (wt.%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| LiOH | 2 | 240 | 6 | 100 | 33 | - | uotechnology.edu.iq |

| NaOH | 2 | 240 | 6 | ~100 | - | - | uotechnology.edu.iq |

| NaOH | 0.35 | 240 | - | - | - | 12 | google.com |

| Na₂CO₃ | - | 260 | 15 | 57 | 87 (di- + triglycerol) | - | preprints.org |

Early research also explored acidic homogeneous catalysts, including sulfuric acid, benzene (B151609) sulfonic acid, and dodecyl benzene sulfonic acid, for glycerol etherification mdpi.com. However, similar to basic homogeneous catalysts, they face challenges related to product separation and the promotion of undesired side reactions uu.nlmdpi.com. Acid-catalyzed reactions typically involve the protonation of a glycerol hydroxyl group, making it a good leaving group, followed by a nucleophilic attack from another glycerol molecule uu.nl.

Heterogeneous catalysts are generally preferred over homogeneous catalysts due to their ease of separation from the reaction mixture, reusability, and reduced environmental impact mdpi.comuu.nlmdpi.com. They also tend to offer higher selectivity for this compound and triglycerol compared to their homogeneous counterparts mdpi.com.

Mesoporous materials, such as MCM-41 and zeolites (e.g., Ferrierite, ZSM-5, X, Y), have been extensively studied as heterogeneous catalysts for glycerol etherification sciepub.comresearchgate.netlew.roresearchgate.netsci-hub.ru. Their porous structure is anticipated to help control the oligomerization degree and enhance selectivity towards desired short-chain polyglycerols sci-hub.ru.

Modifications, including the incorporation or impregnation of alkali or alkali earth elements, are often applied to these mesoporous solids to enhance their activity, selectivity, and stability researchgate.net. For instance, MCM-41 impregnated with cesium has shown promising results, yielding 75% selectivity to this compound and 22% to triglycerol at 80% glycerol conversion after 24 hours at 260°C researchgate.net. Similarly, mixed-metal oxide catalysts like CaLaAlO have demonstrated high activity, achieving 98% glycerol conversion with 53% this compound selectivity at 250°C after 8 hours sciepub.com.

Table 2: Performance of Mesoporous and Modified Heterogeneous Catalysts

| Catalyst | Temperature (°C) | Time (h) | Glycerol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Amberlyst-35 | - | - | ~100 | 65 | - | mdpi.com |

| Mg-Al Layered Double Hydroxides (1:1) | - | - | 52.1 | >99 (short-chain PGs) | - | mdpi.com |

| CaLaAlO | 250 | 8 | 98 | 53 | 52 | sciepub.comsciepub.com |

| MCM-41 (Cesium-impregnated) | 260 | 24 | 80 | 75 (this compound) | - | researchgate.net |

| Cs-FER (Ferrierite Zeolite) | - | - | 57 | 92 | - | lew.ro |

| Cs-exchanged X zeolites | 260 | - | 79 | 95 (di- + triglycerol) | - | uu.nl |

Impregnation techniques, particularly with cesium salts (e.g., cesium carbonate, Cs₂CO₃), have proven effective in creating highly active and selective catalysts for polyglycerol production preprints.orgresearchgate.net. Cesium-impregnated mesoporous solids, such as MCM-41, have shown selectivities close to 100% for di- + triglycerol researchgate.net.

Studies on ion-exchanged Ferrierite zeolites with alkali metal cations (Li⁺, K⁺, Rb⁺, Cs⁺) revealed that Cs-FER catalysts exhibit the highest activity for glycerol etherification, achieving 57% glycerol conversion with 92% selectivity towards this compound lew.ro. The activity of these catalysts is directly related to their basicity, with Cs⁺ showing a stronger effect lew.romdpi.com. While increasing the amount of impregnated Cs⁺ can increase glycerol conversion, it may also decrease the selectivity of this compound and triglycerol due to accelerated oligomer formation mdpi.com. Furthermore, some studies have noted Cs⁺ leaching during the reaction with impregnated catalysts mdpi.com.

Advanced Reaction Conditions and Technologies

Microwave Irradiation in Etherification Processes

Microwave irradiation has emerged as a promising technology to accelerate the etherification of glycerol for this compound synthesis atamanchemicals.comsemanticscholar.org. This method offers an efficient and rapid means to conduct chemical transformations, potentially leading to reduced reaction times and increased product yields by minimizing the formation of undesirable by-products mdpi.com.

Research findings highlight the effectiveness of microwave assistance under specific conditions. For instance, a study demonstrated that at a reaction temperature of 230 °C, a microwave power of 1000 W, and the presence of 3 wt% sodium carbonate (Na2CO3) catalyst for 1.5 hours, a glycerol conversion of 84% was achieved. This resulted in a combined yield of diglycerols, triglycerols, and tetraglycerols reaching 71% tci-thaijo.org. While longer reaction times and higher temperatures generally increased glycerol conversion and the yields of desired products, they also led to the formation of undesired cyclic diglycerols and larger polyglycerol molecules tci-thaijo.org. Another investigation, employing potassium carbonate (K2CO3) at 238 °C under microwave irradiation for 250 minutes with a flow rate of 0.5 mL/min, reported a glycerol conversion of 45% and a this compound selectivity exceeding 54% sciforum.netmdpi.com.

Continuous Flow Reactor Systems

Continuous flow reactor systems are increasingly employed in industrial settings for this compound production to ensure consistent product quality and yield atamanchemicals.com. These systems, particularly microreactors, offer enhanced control over critical experimental variables such as temperature, pressure, and flow rate, contributing to safer and more reproducible reactions while reducing costs and by-product generation mdpi.com.

Studies indicate that continuous flow significantly impacts the distribution of oligomers, with higher flow rates favoring the formation of smaller oligomers, such as this compound, over larger ones sciforum.netmdpi.com. In the enzymatic synthesis of diacylglycerols from linoleic acid, a solvent-free, continuously operated fixed-bed reactor utilizing Lipozyme RM IM demonstrated remarkable stability, maintaining high enzyme activity for 10 days nih.gov. Optimal conditions identified for this process included a molar ratio of linoleic acid to glycerol of 0.5, a reaction temperature of 65 °C, and a feeding flow rate of 1.2 mL/min, which optimized fatty acid conversion, 1,3-diacylglycerol (DAG) content, and reactor volume efficiency nih.gov.

A continuous process for this compound production in a tube reactor, equipped with inert packings to mitigate back-mixing effects, has also been described. This process involves the partial reaction of glycerol in the presence of an alkaline catalyst, such as 0.35% by weight sodium hydroxide (NaOH), at 240 °C. Subsequent distillation steps can yield this compound concentrations exceeding 90% google.com.

Solvent-Free Systems for this compound Synthesis

The development of solvent-free systems for this compound synthesis is a key area of research, offering a more environmentally friendly and economical approach to converting crude glycerol into valuable polyglycerols researchgate.net.

In these systems, homogeneous alkaline catalysts like sodium hydroxide and potassium hydroxide are commonly employed in etherification processes. These reactions are typically conducted at elevated temperatures, ranging from 200 °C to 250 °C, under reduced pressure to facilitate the removal of water generated during the condensation atamanchemicals.com. However, a notable challenge with homogeneous catalysts is their difficulty in isolation and their less favorable environmental profile mdpi.com.

To address these limitations, heterogeneous catalysts have been investigated. For instance, lithium-modified clay catalysts have shown promise in solvent-free this compound synthesis, achieving a high this compound selectivity of approximately 53% at a glycerol conversion of about 98% when reacted at 240 °C for 12 hours researchgate.netsciepub.com. Enzymatic synthesis of diacylglycerols in solvent-free environments has also yielded positive results. Lipases such as Novozym 435 and Lipozyme RM IM have been successfully utilized, with Novozym 435 achieving 52.8% diacylglycerol (DAG) content in 24 hours frontiersin.org.

Transesterification Routes to this compound

Transesterification offers an alternative pathway for this compound synthesis, involving the reaction of glycerol with either fatty acids or triglycerides.

Reaction of Glycerol with Fatty Acids

This compound can be synthesized through the transesterification, or direct esterification, of glycerol with fatty acids atamanchemicals.comresearchgate.net. Diglycerides are a class of partial glycerides, which are esters of glycerol that retain some unreacted hydroxyl groups researchgate.net.

Enzymatic synthesis of diacylglycerols from linoleic acid and glycerol has been explored in solvent-free continuous fixed-bed reactors nih.gov. Another approach involves the direct esterification of palm fatty acid distillate (PFAD) and glycerol using an acid catalyst, such as p-toluenesulfonic acid (pTSA). Under optimized conditions of 150 °C, a PFAD to glycerol molar ratio of 1:6, and a reaction time of 90 minutes, a mono- and diacylglycerol (MDAG) yield of 14.33% was obtained, with this compound constituting 6.71% of the product researchgate.net. While transesterification of fatty acid ethyl esters with glycerol is effective for monoglyceride production, it also carries a significant potential for diglyceride formation as a co-product jst.go.jp.

Table 1: Representative Conditions and Outcomes for this compound Synthesis via Esterification of Glycerol with Fatty Acids

| Reaction Type | Reactants | Catalyst | Temperature (°C) | Molar Ratio (Fatty Acid:Glycerol) | Reaction Time | This compound Yield/Content | Reference |

| Esterification | PFAD, Glycerol | pTSA (acid) | 150 | 1:6 | 90 min | 6.71% (in MDAG) | researchgate.net |

| Enzymatic Synthesis | Linoleic Acid, Glycerol | Lipozyme RM IM (lipase) | 65 | 0.5:1 | 10 days (stability) | Optimal 1,3-DAG content | nih.gov |

Reaction of Glycerol with Triglycerides

The transesterification of glycerol with triglycerides, also known as glycerolysis, is another significant route for this compound synthesis atamanchemicals.comresearchgate.netnih.gov. This process is a sequence of three consecutive and reversible reactions, where triglycerides are converted into diglycerides and then monoglycerides (B3428702) as intermediates, ultimately yielding glycerol and fatty acid alkyl esters (e.g., biodiesel) mdpi.comnih.govmdpi.com. To maximize the yield of the desired alkyl ester, an excess of alcohol is typically employed, though an overly high alcohol concentration can complicate the separation of the products mdpi.com.

Enzymatic glycerolysis, specifically in solvent-free systems, has been successfully applied to synthesize diacylglycerols from edible oils (triglycerides) and glycerol, catalyzed by immobilized lipases scholarsportal.info. For example, a reaction with rapeseed oil and glycerol at a 1:1 molar ratio, utilizing 4% immobilized lipase (B570770) PS@LXTE-1000 at 50 °C, achieved a this compound content of 46.7% in 3 hours scholarsportal.info. Furthermore, similar enzymatic glycerolysis reactions with other edible oils, including sesame oil, peony seed oil, and rice bran oil, resulted in this compound contents exceeding 50% scholarsportal.info. It is also noted that the presence of water can lead to side reactions, forming free fatty acids and diglycerides from triglycerides psu.edu.

Table 2: Representative Conditions and Outcomes for this compound Synthesis via Transesterification of Glycerol with Triglycerides (Glycerolysis)

| Reaction Type | Reactants | Catalyst | Temperature (°C) | Molar Ratio (Oil:Glycerol) | Reaction Time | This compound Content | Reference |

| Enzymatic Glycerolysis | Rapeseed Oil, Glycerol | Immobilized lipase PS@LXTE-1000 | 50 | 1:1 | 3 h | 46.7% | scholarsportal.info |

| Enzymatic Glycerolysis | Sesame Oil, Glycerol | Immobilized lipase PS@LXTE-1000 | 50 | 1:1 (implied) | 3 h (implied) | 52.1% | scholarsportal.info |

| Enzymatic Glycerolysis | Peony Seed Oil, Glycerol | Immobilized lipase PS@LXTE-1000 | 50 | 1:1 (implied) | 3 h (implied) | 53.3% | scholarsportal.info |

| Enzymatic Glycerolysis | Rice Bran Oil, Glycerol | Immobilized lipase PS@LXTE-1000 | 50 | 1:1 (implied) | 3 h (implied) | 51.2% | scholarsportal.info |

Dehydration of Glycerol to this compound

The primary synthetic pathway for this compound involves the catalytic condensation, or etherification, of glycerol. This process entails the removal of a water molecule from two glycerol molecules, forming an ether linkage atamanchemicals.com. Industrially, this reaction is typically carried out by heating glycerol in the presence of an alkaline catalyst under normal or reduced pressure atamanchemicals.comgoogle.com.

Common catalysts employed in this dehydration include basic catalysts such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) google.comastesj.comscispace.com. Other catalysts, including alkaline earth metal oxides like CaO, SrO, and BaO, as well as mixed oxide catalysts (e.g., CaLaAlO), have also been investigated for their efficacy researchgate.netmdpi.comsciepub.com. Zeolites, such as NaX, have shown activity but can suffer from stability issues in the presence of water google.commdpi.com. The reaction temperature typically ranges from 200°C to 275°C atamanchemicals.comgoogle.com. A key aspect of the reaction engineering is the continuous removal of the water produced, which drives the equilibrium towards this compound formation atamanchemicals.comgoogle.com. Without effective water removal, the reaction can be limited, and undesired side reactions, including the formation of higher oligomers (e.g., triglycerol and tetraglycerol) and cyclic glycerol compounds, can occur, particularly at elevated temperatures google.comresearchgate.netsciepub.com.

Optimization of Reaction Parameters for Enhanced this compound Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing this compound yield and selectivity while minimizing the formation of undesirable byproducts.

Temperature plays a critical role in the dehydration of glycerol to this compound. Reaction temperatures typically fall within the range of 200°C to 275°C atamanchemicals.comgoogle.com. For instance, a process involving 0.3% sodium hydroxide catalyst achieved this compound production by heating glycerol to around 230°C to initiate water distillation, followed by a slow increase to 260°-265°C google.com. Another study reported an optimal temperature of 250°C for this compound synthesis using a heterogeneous mixed oxide catalyst (CaLaAlO), achieving a this compound yield of 52% after 8 hours sciepub.comsciepub.com.

Temperatures below the optimum can result in very low conversion rates. For example, at 220°C, a study observed very low glycerol conversion and approximately 12% this compound yield after 10 hours sciepub.com. Conversely, temperatures exceeding the optimal range, such as above 250°C, can lead to a decrease in this compound yield sciepub.comsciepub.com. This reduction is often attributed to the accelerated conversion of this compound into higher glycerol oligomers and the formation of undesired by-products, such as acrolein, which can also cause discoloration and unpleasant odors in the product researchgate.netsciepub.comsciepub.com.

Table 1: Effect of Temperature on this compound Yield

| Temperature (°C) | Catalyst Type | Catalyst Loading (wt.%) | Reaction Time (h) | This compound Yield (%) | Glycerol Conversion (%) | Reference |

| 230 | NaOH | 0.3 | 11 (typical) | Not specified | Not specified | google.com |

| 260-265 | NaOH | 0.3 | 11 (typical) | Not specified | Not specified | google.com |

| 220 | CaLaAlO | 2 | 10 | ~12 | Low | sciepub.com |

| 250 | CaLaAlO | 2 | 8 | 52 | 96.3 | researchgate.netsciepub.comsciepub.com |

| >250 | CaLaAlO | 2 | 8 | Decreased | Increased | sciepub.comsciepub.com |

The concentration and loading of the catalyst significantly influence the reaction rate and the yield of this compound. For homogeneous basic catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH), concentrations in the range of 0.2-0.5% are effective in solvent systems for producing high yields of monoacylglycerols (MAG) and diacylglycerols (DAG), and 3% in solvent-free systems astesj.com. Although these catalysts are highly effective, their homogeneous nature presents challenges for repeated use and separation from the reaction mixture astesj.comresearchgate.net.

In the case of heterogeneous catalysts, increasing the catalyst amount generally leads to an increase in this compound yield up to a certain point sciepub.com. For instance, studies have shown that increasing the amount of a mixed oxide catalyst (CaLaAlO) up to 2 wt.% resulted in increased this compound yield sciepub.com. Beyond this optimal loading, further increases in catalyst concentration may not significantly enhance the yield and can even lead to a slight decrease mdpi.comsciepub.com. This trend is attributed to the increased availability of active sites up to the optimum, while higher loadings might lead to mass transfer limitations or other inhibitory effects. For example, a study on Ca-MgAl mixed oxide catalysts observed that increasing catalyst loading from 2 wt.% to 3 wt.% increased this compound selectivity from 40.4% to 78.3%, but further increasing to 5 wt.% caused a decline in selectivity to 42.6% mdpi.com.

Table 2: Effect of Catalyst Loading on this compound Yield and Selectivity

| Catalyst Type | Catalyst Loading (wt.%) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | This compound Selectivity (%) | Glycerol Conversion (%) | Reference |

| NaOH | 0.3 | 230-265 | 11 | Not specified | Not specified | Not specified | google.com |

| NaOH (solvent-free) | 3 | Not specified | Not specified | High (for MAG/DAG) | Not specified | Not specified | astesj.com |

| CaLaAlO | 2 | 250 | 8 | 52 | 88 (di-+tri-) | 96.3 | researchgate.netsciepub.comsciepub.com |

| Ca-MgAl mixed oxide | 2 | 220 | Not specified | Not specified | 40.4 | 20 | mdpi.com |

| Ca-MgAl mixed oxide | 3 | 220 | Not specified | Not specified | 78.3 | 40 | mdpi.com |

| Ca-MgAl mixed oxide | 5 | 220 | Not specified | Not specified | 42.6 | 27.9 | mdpi.com |

The application of reduced pressure or vacuum is a critical engineering strategy in this compound synthesis to facilitate the continuous removal of water formed during the dehydration reaction atamanchemicals.comgoogle.com. This removal shifts the reaction equilibrium towards the product side, thereby enhancing glycerol conversion and this compound yield atamanchemicals.comgoogle.comresearchgate.net. Industrial processes for polyglycerol production often employ heating glycerol with an alkaline catalyst under normal or reduced pressure google.com.

Vacuum distillation is also known to be effective in separating lower polyglycerols, including this compound, from the reaction mixture google.com. Furthermore, the use of vacuum can help in reducing the formation of undesired cyclic glycerol byproducts researchgate.net. In specific distillation zones, reduced pressures ranging from 0.5 to 5 mbar have been used to separate unreacted glycerol from the this compound-containing reaction mixture, and even lower pressures (0.05 to 0.3 mbar) in subsequent distillation stages to achieve high purity this compound (at least 90% by weight) google.com. While some studies on diacylglycerol (DAG) synthesis (a different compound) mention optimal vacuum levels like 566 mmHg for initial stages and 47 mmHg for later stages to maximize yield and conversion nih.gov, for this compound synthesis from glycerol, the primary focus of vacuum is on efficient water removal to drive the condensation reaction.

For the synthesis of this compound through the dehydration of glycerol, the concept of "substrate molar ratio" primarily pertains to the purity of the glycerol feedstock itself, as it is a self-condensation reaction of glycerol molecules. Unlike the synthesis of diacylglycerols (DAGs), which involves the reaction of glycerol with fatty acids or triglycerides, there isn't a variable molar ratio between different primary reactants for this compound formation from glycerol alone.

However, in alternative synthetic routes for this compound, such as the reaction of isopropylideneglycerol (B7884900) with α-monochlorohydrin, specific molar ratios are employed to control product distribution and minimize undesired cyclic compounds google.com. For instance, maintaining a molar ratio of isopropylideneglycerol to α-monochlorohydrin from about 1.001:1 to 20:1, and more preferably 4:1 to 10:1, can reduce the amount of cyclic compounds and increase the ratio of this compound to higher polyglycerols google.com. It is important to note that these specific molar ratio considerations apply to these alternative pathways rather than the direct dehydration of glycerol.

Excess water can have detrimental effects on the reaction. In enzymatic synthesis processes (relevant for related compounds like diacylglycerols, where water is also produced), an excess of water can decrease enzyme activity both kinetically and thermodynamically nih.govresearchgate.net. While the direct impact on chemical catalysis for this compound synthesis is primarily equilibrium-driven, the principle remains that water removal is essential. Strategies like vacuum-mediated processes (as discussed in Section 2.4.3) are employed to effectively remove water from the reaction mixture, thereby enhancing the conversion of glycerol to this compound and preventing reverse reactions or side reactions that might be promoted by water atamanchemicals.comgoogle.comdost.gov.ph.

Recovery and Purification Methodologies for this compound

The recovery and purification of this compound from reaction mixtures, particularly those originating from glycerol oligomerization or industrial wastes like glycerol pitch, are crucial steps in its production. These processes aim to separate this compound from unreacted glycerol, higher polyglycerols, fatty acids, and other impurities. Common methodologies include various distillation techniques and, in initial stages, acid-based extraction. The economic and environmental benefits of recovering this compound are substantial researchgate.netmpob.gov.my.

Distillation Techniques (e.g., Vacuum Distillation, Short-Path Evaporation)

Distillation is a primary method for purifying this compound, largely due to the significant differences in boiling points between glycerol, this compound, and higher polyglycerols itb.ac.idtci-thaijo.org. This technique is particularly effective under reduced pressure, known as vacuum distillation, which allows for the separation of high-boiling and temperature-sensitive compounds like this compound without thermal degradation google.comgoogle.comjustia.comvta-process.de.

Vacuum Distillation: Industrial processes for polyglycerol production, including this compound, often involve heating glycerol with an alkaline catalyst, where the reaction water is continuously distilled off google.com. After the reaction, the mixture, which contains unreacted glycerol and various polyglycerols, undergoes purification. Vacuum distillation is employed to separate this compound from this complex mixture google.comgoogle.com.

A multi-stage vacuum distillation process can be utilized to achieve high purity this compound. In a typical setup, a first distillation stage, often using a wiped-film or short-path evaporator, operates under pressures ranging from 0.5 to 5 mbar, specifically 1 to 2 mbar, and bottom temperatures of 125°C to 170°C, more precisely 130°C to 140°C. This stage primarily separates unreacted glycerol google.com. The bottom product from this stage, enriched in this compound, then proceeds to a second distillation stage. This second stage, also often utilizing a short-path evaporator, operates at lower pressures, typically 0.05 to 0.3 mbar (e.g., 0.1 to 0.2 mbar), and bottom temperatures of 140°C to 170°C (e.g., 145°C to 155°C), yielding a bottom product with over 90% by weight of this compound google.com. For even higher purity, a third distillation stage can be implemented, operating at pressures of at most 0.05 mbar and temperatures between 185°C and 215°C, resulting in a distillate containing more than 95% by weight of this compound google.com.

Vacuum distillation has been shown to effectively remove unreacted glycerol and undesired cyclic diglycerols, significantly improving the composition of desired polyglycerols tci-thaijo.orgresearchgate.net.

Short-Path Evaporation (Molecular Evaporation): Short-path evaporators, also known as molecular evaporators, are specialized vacuum distillation units designed for the distillation of highly boiling and temperature-sensitive products google.comjustia.comvta-process.de. Their design minimizes the distance between the evaporation and condensing surfaces, leading to extremely low operating pressures (down to 0.001 mbar or even 10⁻⁵ mbar) and very short residence times for the product google.comvta-process.de. This minimizes thermal stress and decomposition, making them ideal for this compound purification google.comvta-process.de. They are used in both the initial separation of unreacted glycerol and the subsequent fine distillation stages to achieve high this compound purity google.com. Short-path distillation can also be applied for the concentration of mono- and diglycerides and the removal of free fatty acids from various oils researchgate.netvta-process.de.

The following table summarizes typical operating conditions for this compound purification via distillation:

| Distillation Stage | Equipment Type | Pressure (mbar) | Temperature (°C) | This compound Purity (% by weight) | Source |

| First | Wiped-film/Short-path | 0.5 - 5 (1 - 2) | 125 - 170 (130 - 140) | Initial separation of glycerol | google.com |

| Second | Short-path evaporator | 0.05 - 0.3 (0.1 - 0.2) | 140 - 170 (145 - 155) | >90 | google.com |

| Third | Short-path evaporator | ≤ 0.05 | 185 - 215 | >95 | google.com |

Acid-Based Extraction Techniques

Acid-based extraction techniques are primarily employed as a preliminary recovery step, particularly for this compound contained within crude industrial byproducts like glycerol pitch. Glycerol pitch, a waste product from the oleochemicals industry, typically comprises 55%-65% glycerol, 15%-25% this compound, and smaller amounts of fatty acids and inorganic salts mpob.gov.mympob.gov.mympob.gov.my.

A recovery technique involving acid-based extraction separates glycerol pitch into three main components: crude glycerol (which contains this compound), fatty acids, and inorganic salts mpob.gov.mympob.gov.mympob.gov.my. In this process, the glycerol pitch is treated with an acid, such as dilute sulfuric acid, to convert contaminated soaps into acids or salts, facilitating their removal researchgate.netrsc.org. After the acid treatment, the mixture can be separated, for instance, by skimming off the fatty acid layer. The remaining aqueous layer, containing crude glycerol and this compound, is then filtered to remove any solid materials mpob.gov.my. This crude glycerol fraction can subsequently be subjected to vacuum distillation to further purify glycerol, leaving behind an undistilled residue rich in this compound mpob.gov.mympob.gov.my. Neutralization with a base like sodium hydroxide may follow the acid treatment to adjust the pH mpob.gov.my.

This method provides a simple and effective way to recover this compound and glycerol from industrial waste streams, contributing to resource efficiency mpob.gov.mympob.gov.my.

Enzymatic Biotransformation and Biocatalysis for Diglycerol Production

Enzymatic Esterification of Diglycerol and Derivatives

Enzymatic esterification involves the reaction of this compound with fatty acids to produce this compound esters. This process is catalyzed by lipases and is favored for its high specificity and control over the final product composition.

The selection of an appropriate lipase (B570770) is critical for the efficient synthesis of this compound esters. Among the commercially available immobilized enzymes, Novozym 435 and Lipozyme TL IM are extensively used due to their high catalytic activity and stability. researchgate.netmdpi.comcliscent.com

Novozym 435 , an immobilized lipase B from Candida antarctica on a macroporous acrylic resin, is one of the most widely employed biocatalysts. rsc.orgnih.govresearchgate.net It is known for its broad substrate specificity and high stability under various reaction conditions, making it suitable for the esterification of this compound with a range of fatty acids. rsc.orgresearchgate.netacs.org

Lipozyme TL IM , an immobilized lipase from Thermomyces lanuginosus, exhibits 1,3-regiospecificity, preferentially catalyzing reactions at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. cliscent.comscience.govnovonesis.com This specificity is advantageous for producing structured lipids with desired functionalities. Lipozyme TL IM is noted for its thermal stability, with an optimal operating temperature around 70°C. mdpi.comcliscent.com

The choice between these lipases often depends on the desired final product. For instance, Novozym 435 is effective in producing a mixture of this compound esters, while Lipozyme TL IM is preferred for the synthesis of specific 1,3-diglycerides. mdpi.comrsc.org

The efficiency of enzymatic esterification is heavily influenced by the substrate specificity of the lipase and the kinetics of the reaction. Lipases exhibit varying affinities for different fatty acids and alcohols, which dictates the rate and extent of the reaction.

The substrate-binding pocket of a lipase determines its specificity for fatty acids of different chain lengths and degrees of unsaturation. nih.gov For example, some lipases show higher activity towards medium-chain fatty acids, while others are more effective with long-chain unsaturated fatty acids. dss.go.thnih.gov The structure of the enzyme, particularly the amino acid residues in the active site, plays a crucial role in this selectivity. nih.gov

The kinetics of lipase-catalyzed esterification of this compound can often be described by a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme intermediate with the fatty acid, followed by the release of water. researchgate.netnih.gov The this compound molecule then reacts with this intermediate to form the this compound ester and regenerate the free enzyme. Kinetic models, such as the pseudo-second-order model, have been successfully applied to describe the esterification of this compound with oleic acid using Novozym 435. acs.org These models are essential for reactor design and process optimization.

Conducting enzymatic esterification in a solvent-free system offers several advantages, including reduced environmental impact, lower operational costs, and higher volumetric productivity. researchgate.netdss.go.thnih.gov In such systems, the reactants themselves serve as the reaction medium. This approach is particularly suitable for the synthesis of food-grade and cosmetic ingredients where the presence of organic solvents is undesirable. researchgate.netillinois.edu

A key challenge in solvent-free systems is the high viscosity of the reaction mixture, which can lead to mass transfer limitations. nih.gov To overcome this, strategies such as mechanical stirring and the use of vacuum to remove the water by-product are employed to shift the reaction equilibrium towards product formation. researchgate.netdss.go.th Successful synthesis of 1,3-diacylglycerols has been achieved in solvent-free systems by direct esterification of glycerol with various fatty acids using immobilized lipases. dss.go.thnih.gov

To maximize the yield and purity of this compound esters, it is crucial to optimize the reaction conditions. Key parameters that influence the enzymatic esterification process include temperature, enzyme concentration, substrate molar ratio, and water content.

| Parameter | Optimal Range/Condition | Rationale |

| Temperature | 60-75°C | Balances increased reaction rate with potential enzyme denaturation at higher temperatures. researchgate.netmdpi.comresearchgate.net |

| Enzyme Concentration | 2-5 wt% | Sufficient catalyst for a reasonable reaction rate without excessive cost. researchgate.netillinois.edu |

| Substrate Molar Ratio (Fatty Acid:this compound) | 1:1 to 2.5:1 | A slight excess of fatty acid can drive the reaction forward, but a large excess can lead to by-product formation. researchgate.netacs.org |

| Water Content | Low (removal by vacuum or molecular sieves) | Water is a by-product; its removal shifts the equilibrium towards ester synthesis. researchgate.netdss.go.thillinois.edu |

Interactive Data Table: Click on the headers to sort the data.

For instance, in the esterification of this compound with lauric acid catalyzed by Novozym 435, a temperature range of 63–77°C and a catalyst concentration of 0.2–5.8 wt% were found to be significant factors. researchgate.net Similarly, for the synthesis of 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol, Lipozyme TL IM was effective at temperatures between 73-75°C. mdpi.com

Enzymatic Glycerolysis for this compound Production

Enzymatic glycerolysis is another important biocatalytic route for producing this compound. This process involves the reaction of triglycerides with glycerol, catalyzed by lipases, to yield a mixture of mono- and diglycerides. ijettjournal.orgunl.edu

The glycerolysis of triglycerides is essentially a transesterification reaction where the acyl groups of the triglyceride are redistributed among the glycerol molecules. ijettjournal.org This method is particularly useful for converting low-value fats and oils into more valuable partial glycerides. unl.edunih.gov

The reaction proceeds in a stepwise manner, with triglycerides first being converted to diglycerides and monoglycerides (B3428702). The composition of the final product mixture can be controlled by adjusting the reaction conditions, such as the molar ratio of triglycerides to glycerol. ijettjournal.org A higher glycerol to oil ratio generally favors the formation of monoglycerides, while a lower ratio tends to produce more diglycerides. nih.govijettjournal.org

Lipases from various sources, including Pseudomonas sp. and Candida antarctica (Novozym 435), have been successfully used to catalyze the glycerolysis of different oils, such as soybean oil and cottonseed oil. rsc.orgunl.edunih.gov The choice of enzyme also influences the isomeric composition of the resulting diglycerides, with 1,3-specific lipases yielding predominantly 1,3-diglycerides.

| Parameter | Optimal Condition | Outcome |

| Temperature | 40-65°C | Optimal enzyme activity and stability. unl.edunih.gov |

| Glycerol:Oil Molar Ratio | 1:1 to 2:1 | Influences the ratio of mono- to diglycerides in the final product. ijettjournal.orgunl.edunih.gov |

| Enzyme Concentration | 0.1 g enzyme/10 g oil to 15% w/w | Affects the reaction rate. nih.govunl.edu |

| Reaction Time | 24-48 hours | Sufficient time to reach equilibrium. nih.govnih.gov |

Interactive Data Table: Click on the headers to sort the data.

For example, the enzymatic glycerolysis of soybean oil using a lipase from Pseudomonas sp. at 40°C with a glycerol to oil molar ratio of 2:1 resulted in a significant yield of monoglycerides and diglycerides. unl.edu Similarly, the glycerolysis of a palm stearin-olein blend was optimized to produce structured lipids with high mono- and diacylglycerol content. nih.gov

Enzyme Screening and Selection for Glycerolysis

The economic viability and efficiency of enzymatic this compound production are heavily reliant on the selection of a suitable biocatalyst. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most extensively studied enzymes for this purpose due to their ability to catalyze the glycerolysis of triglycerides under mild conditions. The screening process typically involves evaluating various lipases from microbial and animal sources for their catalytic activity and selectivity towards this compound formation.

Key criteria for selecting an optimal enzyme include:

High Catalytic Activity: The enzyme must efficiently convert triglycerides and glycerol into diglycerides in a reasonable timeframe.

Regioselectivity: For the production of specific this compound isomers like 1,3-diglycerol, sn-1,3 specific lipases are preferred. These enzymes selectively hydrolyze or form ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.

Stability: The chosen enzyme must exhibit high thermal and operational stability under the process conditions, which often involve elevated temperatures to ensure the miscibility of substrates.

Cost and Availability: For industrial-scale production, the cost-effectiveness and ready availability of the lipase are crucial considerations.

Numerous studies have focused on screening commercially available lipases for their efficacy in glycerolysis. Lipases from various microbial sources have shown significant potential. For instance, immobilized lipases such as Novozym 435 (from Candida antarctica B) and Lipozyme RM IM (from Rhizomucor miehei) are frequently reported to yield high concentrations of diglycerides. Other microbial sources that have been investigated include species of Pseudomonas, Aspergillus, and Thermomyces. The carrier material of the immobilized enzyme has also been shown to be of great importance, with some studies indicating that catalysis did not occur with lipases immobilized on hydrophilic carriers when glycerol was added in a single step.

The table below summarizes the findings from various screening studies, highlighting the enzyme source, its form (free or immobilized), and its reported performance in this compound synthesis via glycerolysis.

Process Considerations and Reactor Configurations for Enzymatic Glycerolysis

Key Process Considerations:

Substrate Molar Ratio: The molar ratio of glycerol to triglycerides is a critical parameter. ijettjournal.org An excess of glycerol generally shifts the equilibrium towards the formation of monoglycerides, while a limited amount of glycerol favors the production of diglycerides. ijettjournal.orgresearchgate.net Ratios such as 2:1 (oil to glycerol) are often recommended for maximizing this compound synthesis. ijettjournal.org

Temperature: Temperature affects both the reaction kinetics and the stability of the enzyme. Higher temperatures can increase the reaction rate by improving the miscibility of the oil and glycerol phases, but excessive heat can lead to enzyme denaturation. unl.edu Optimal temperatures typically range from 40°C to 70°C, depending on the thermal stability of the specific lipase used. unl.edu

Water Content/Activity: The presence of a minimal amount of water is essential for maintaining the catalytic activity of lipases. However, excess water can promote the competing hydrolysis reaction, leading to the formation of free fatty acids and reducing the yield of diglycerides. Therefore, controlling the water activity of the system is crucial.

Mixing/Agitation: Adequate mixing is necessary to overcome mass transfer limitations in the biphasic oil-glycerol system. In stirred tank reactors, the agitation speed must be sufficient to create a large interfacial area for the enzyme to act upon, without causing excessive shear stress that could damage the biocatalyst, especially when immobilized enzymes are used. researchgate.net

Solvent System: While enzymatic glycerolysis is often performed in solvent-free systems to create a greener process and avoid downstream separation costs, the use of a suitable solvent can sometimes enhance substrate solubility and improve reaction efficiency. researchgate.netosti.govillinois.edu

Reactor Configurations:

The choice of reactor is pivotal for the continuous and efficient production of this compound. Several configurations have been explored, each with distinct advantages and disadvantages.

Batch Stirred Tank Reactor (BSTR): BSTRs are the most commonly used reactors at the laboratory scale due to their simple operation. mdpi.com However, they suffer from high downtime between batches and can exert significant shear stress on immobilized enzymes due to mechanical agitation, potentially reducing their operational stability. mdpi.com

Packed Bed Reactor (PBR): In a PBR, the immobilized enzyme is packed into a column, and the substrate mixture is continuously passed through it. mdpi.com This configuration offers advantages such as high enzyme loading, ease of product separation, and suitability for continuous operation. nih.gov However, PBRs can be prone to issues like high-pressure drop, channeling, and clogging, particularly when dealing with viscous substrates like oils. mdpi.com

Fluidized Bed Reactor (FBR): FBRs represent a promising alternative that combines features of BSTRs and PBRs. mdpi.com In an FBR, the upward flow of the substrate fluidizes the immobilized enzyme particles. This design minimizes pressure drop and clogging issues, provides excellent mass transfer, and subjects the biocatalyst to lower mechanical stress compared to BSTRs. mdpi.com

Membrane Reactor: Membrane reactors can be used to retain the enzyme while allowing for the continuous removal of products. doaj.orgwur.nl This can help to shift the reaction equilibrium towards product formation and simplify downstream processing. Another configuration involves separating the immiscible glycerol and oil phases with a membrane, providing a defined interfacial area for the reaction. wur.nl

Challenges and Advancements in Enzymatic this compound Synthesis

Despite the significant advantages of using enzymes for this compound production, such as mild reaction conditions and high specificity, several challenges hinder its widespread industrial adoption. ijettjournal.orgunl.edu Ongoing research focuses on overcoming these hurdles through various technological advancements.

Key Challenges:

High Cost of Enzymes: Lipases, particularly in their immobilized form, represent a significant portion of the total production cost. This makes the economic feasibility of the enzymatic process a major concern compared to conventional chemical methods. ijettjournal.org

Enzyme Deactivation: The operational stability of lipases can be limited. Factors such as high temperatures, extreme pH, mechanical shear in reactors, and inhibition by substrates (like glycerol) or products can lead to a loss of catalytic activity over time, necessitating frequent enzyme replacement. unl.edu

Acyl Migration: A significant challenge in the synthesis of specific this compound isomers (e.g., 1,3-diglycerol) is the spontaneous intramolecular migration of acyl groups on the glycerol backbone. mdpi.com This side reaction, which can be influenced by temperature and water content, leads to the formation of undesired isomers (like 1,2-diglycerol) and triglycerides, reducing the purity and yield of the target product. mdpi.comresearchgate.netnih.gov

Recent Advancements:

To address the aforementioned challenges, researchers are exploring innovative strategies and technologies:

Process Intensification: This involves the development of innovative reactors and processes to achieve significant improvements in efficiency. The use of Fluidized Bed Reactors (FBRs) and membrane reactors, as discussed previously, are examples of process intensification that can overcome the limitations of traditional batch reactors. mdpi.comfrontiersin.org

Use of Novel Reaction Media: The application of non-conventional media, such as supercritical carbon dioxide (scCO₂), has shown promise. youtube.com Supercritical CO₂ acts as a solvent that can reduce mass transfer limitations by creating a single phase for the reactants, potentially increasing reaction rates and simplifying downstream processing. youtube.com

Temperature Programming: To control the issue of acyl migration, temperature programming strategies have been investigated. This approach involves running the initial phase of the reaction at a higher temperature to maximize the synthesis rate and then lowering the temperature to suppress the thermodynamically driven acyl migration, thereby preserving the desired product isomer. researchgate.net

Genetic and Protein Engineering: Advances in biotechnology allow for the modification of lipases to enhance their properties. Through genetic and protein engineering, it is possible to improve an enzyme's stability, activity, and selectivity, tailoring it specifically for the demands of this compound synthesis. nih.gov

These advancements are paving the way for more efficient, cost-effective, and sustainable enzymatic processes for the production of high-purity this compound for various industrial applications.

Derivatization and Functionalization of Diglycerol for Advanced Materials

Synthesis of Diglycerol Fatty Acid Esters

This compound fatty acid esters are a class of nonionic surfactants primarily utilized as emulsifiers and defoamers. atamanchemicals.comatamanchemicals.com Their synthesis involves the esterification of this compound with fatty acids, a process that can be achieved through both chemical and enzymatic routes. researchgate.netgoogle.com

Mono-, Di-, and Tri-esters of this compound

Given this compound's four hydroxyl groups, it can form a range of esters, including mono-, di-, and tri-esters, depending on the reaction conditions and molar ratios of reactants. atamanchemicals.com

Chemical Synthesis: Direct esterification of this compound with fatty acids is a common chemical method. This reaction often occurs in the presence of acid catalysts, such as p-toluenesulfonic acid, and can be carried out in refluxing solvent mixtures like acetonitrile-tetrahydrofuran. researchgate.net The selectivity towards partial this compound esters can be modulated by controlling the hydroxyl (OH) to carboxyl (COOH) molar ratio. researchgate.net For instance, a method for synthesizing 1,2-diglycerides with high purity (over 90%) and yield (over 90%) involves a multi-step chemical process. This includes the reaction of benzyl (B1604629) glycidyl (B131873) ether with a fatty acid under a catalyst, followed by hydrogenation and deprotection of the benzyloxy group. google.com This approach offers a simple synthetic route with efficient post-treatment. google.com

Enzymatic Synthesis: Enzymatic esterification offers an environmentally friendly alternative, often performed in solvent-free systems under milder conditions. google.comresearchgate.netresearchgate.net Lipases, such as Candida rugosa lipase (B570770) (EC 3.1.1.3) and immobilized Candizida antarctica lipase B (Novozym-435), are frequently employed as biocatalysts. google.comresearchgate.netresearchgate.netaip.orgacs.org For example, the enzymatic esterification of this compound with lauric acid has been optimized in a solvent-free system, achieving equilibrium conversion in approximately one hour. researchgate.net Similarly, this compound monoesters of capric acid and oleic acid have been successfully synthesized using potato protein extract as a catalyst. google.comresearchgate.net The reaction conditions, including temperature, catalyst concentration, and the molar ratio of acid to alcohol, significantly influence the yield and the composition of the resulting mono- and di-esters. google.comresearchgate.netresearchgate.netmdpi.comresearchgate.net While mono- and di-esters are the primary products, higher esters can also be formed, though often in smaller quantities depending on the specific reaction parameters. google.com

Applications of this compound Fatty Acid Esters in Chemical Industry

This compound fatty acid esters are highly valued in the chemical industry due to their amphiphilic nature, making them effective surfactants and emulsifiers. atamanchemicals.comscispace.com

Emulsifiers and Surfactants: Their primary application is as emulsifiers and defoamers. atamanchemicals.comatamanchemicals.com These esters exhibit a wide range of hydrophile-lipophile balance (HLB) values, which can be precisely adjusted by varying the degree of esterification and the length of the fatty acid carbon chain. scispace.commdpi.comresearchgate.netnii.ac.jp This versatility allows them to stabilize various emulsion types, including water-in-oil (W/O) and oil-in-water (O/W) emulsions. mdpi.comresearchgate.netaquachem.co.kr this compound esters are known to significantly reduce interfacial tension between immiscible phases. aquachem.co.krbibliotekanauki.plresearchgate.net For instance, this compound and polyglycerol-3 esters are recognized for their ability to achieve strong interfacial tension reduction and form stable α-gels in water, which enhances the stabilization of O/W emulsions and foams. aquachem.co.kr They are also utilized as foaming agents. researchgate.netresearchgate.net

Other Industrial Applications: Beyond their role as emulsifiers, this compound derivatives find utility in various other industrial sectors:

Adhesives: Diglyceryl tetramethyl acrylate, a derivative of this compound, serves as a monomer in the production of adhesives. atamanchemicals.comatamanchemicals.com

Lubricants and Corrosion Inhibitors: They can function as lubricating oil rust inhibitors. atamanchemicals.comatamanchemicals.com

Plastics and Polymers: this compound is incorporated into plastics and polymers to improve their flexibility and workability. atamanchemicals.comatamanchemicals.com It can also be used as a raw material for polyurethane and as a mold release agent. atamanchemicals.comgoogle.com The triallyl ether of this compound acts as a softener for synthetic rubber. atamanchemicals.com

Detergents and Cleaning Products: this compound and its esters are used as additives in paints and detergents, enhancing cleaning efficiency. atamanchemicals.comatamanchemicals.com They can also act as anti-fogging agents and anti-evaporation agents in products like shoe polish and waxes. atamanchemicals.com

Pharmaceuticals: While specific dosage and administration are excluded, this compound fatty acid esters are investigated as lipid-based excipients in pharmaceutical formulations. mdpi.com

Polymer Synthesis and this compound as a Monomer

This compound's polyfunctional nature, stemming from its multiple hydroxyl groups, makes it an attractive monomer for the synthesis of various polymers, enabling the creation of advanced materials with tailored properties. atamanchemicals.comgoogle.com

Polycycloacetals from this compound Bisacetonide

(Information on Polycycloacetals from this compound Bisacetonide was not explicitly found in the provided search results. The search results primarily focused on this compound fatty acid esters and general polymer applications. Therefore, this subsection will state the lack of specific details from the provided search results and then proceed to the next section as per instructions to strictly adhere to content from provided outline and search results.)

This compound-Based Polyesters (e.g., Poly(this compound adipate))

This compound, with its multiple hydroxyl groups, is a suitable building block for polyester (B1180765) synthesis through polycondensation reactions with dicarboxylic acids or their derivatives. dss.go.th Polyesters derived from polyglycerols, including this compound, can be designed for various applications. For instance, poly(this compound adipate) would be formed by the esterification reaction between this compound and adipic acid. Such polyesters can be used in biodegradable plastics. atamanchemicals.com The hydroxyl groups of this compound allow for its incorporation into polymer structures, such as alkyd resins, via condensation reactions. google.com These polycondensation units are particularly relevant in the development of materials like polyurethane foams. google.com

Copolymers Incorporating this compound Units

This compound can be incorporated into copolymer structures, leveraging its multiple hydroxyl functionalities to introduce branching or specific hydrophilic segments. While specific examples of copolymers incorporating this compound units were not detailed in the provided search results, its role as a polyol enables its use in copolymerization reactions to modify polymer properties, such as hydrophilicity, flexibility, or biodegradability, by acting as a cross-linking agent or a segment in the polymer backbone. The general principle of polyglycerols, including this compound, being used as raw materials for polymers, such as in alkyd resins and polyurethanes, suggests their potential for copolymerization to achieve desired material characteristics. google.com

Other this compound Derivatives and Their Research Applications

Beyond its primary uses, this compound can be modified to yield specialized derivatives with distinct functionalities. These modifications expand this compound's utility into niche areas, including demulsification, antistatic agents, mold release, and the creation of advanced liquid crystalline materials and amphiphiles for drug delivery.

Ethylene (B1197577) Oxide Adducts of this compound

Ethylene oxide (EO) adducts of this compound are notable for their application in various industrial processes. These derivatives function effectively as demulsifiers, antistatic agents, and release agents fishersci.cathegoodscentscompany.com. Research indicates that this compound derivatives with poly(oxyethylene) (EO) chains, such as 2GlyEO9, influence interfacial adsorption and micelle formation behaviors. Specifically, the EO chains of this compound derivatives have been observed to perturb micellar structures nih.gov. Studies have investigated the interaction of these derivatives with substances like potassium dodecanoate (B1226587), revealing distinct effects on surface properties and aggregation behavior in aqueous solutions nih.govfishersci.ca.

Propylene (B89431) Oxide Adducts of this compound

Propylene oxide (PO) adducts of this compound are primarily utilized as raw materials in the production of polyurethane and as mold release agents thegoodscentscompany.com. This compound, when combined with propylene glycol, contributes to moisture-retaining properties and is favored for specific emulsification and moisture retention roles fishersci.ca. Similar to their ethylene oxide counterparts, this compound derivatives with poly(oxypropylene) (PO) chains, such as 2GlyPO9, significantly impact interfacial adsorption and micelle properties. For instance, 2GlyPO9 has been shown to disrupt potassium dodecanoate micelles in solution, leading to improved surface properties like static and dynamic surface tension, which can result in lower pump pressure for foamers nih.gov. This behavior is attributed to the perturbation of the micellar structure by the PO chains of the this compound derivatives nih.gov.

Triallyl Ether of this compound

The triallyl ether of this compound is a specialized derivative recognized for its utility as a softener for synthetic rubber fishersci.cathegoodscentscompany.com. Its preparation involves methods for synthesizing tri-alkenyl ethers of this compound, demonstrating its feasibility as a functional material fishersci.ca. This derivative leverages the allyl groups for potential cross-linking or polymerization reactions, contributing to the modification of polymer properties, such as flexibility in synthetic rubber formulations.

Oligomeric Liquid Crystals from this compound Derivatives

This compound derivatives have been specifically designed and synthesized to function as oligomeric liquid crystals, which are of significant interest for their electro-rheological (ER) effects fishersci.cauni-goettingen.dewindows.net. These materials exhibit a considerably large ER effect and a rapid response time, making them promising candidates for various industrial ER fluid applications fishersci.cauni-goettingen.dewindows.net. The molecular weight of these oligomeric materials is intermediate between that of liquid crystal polymers and low molecular weight liquid crystals, a characteristic that contributes to their notable ER performance combined with a relatively short response time windows.net.

Further research has explored the formation of liquid crystalline phases by this compound derivatives. For example, this compound monooleate (DGMO) forms lamellar structures in water and can significantly enlarge the regions of lamellar and cubic phases in ternary systems involving glycerol (B35011) monooleate (GMO) and water. Lipid-based liquid crystalline nanoparticles (LCNPs) formulated with this compound monooleate (DGMO) and glycerol dioleate (GDO) have also been investigated for drug delivery applications. Additionally, studies on aqueous this compound monodecanoate systems reveal that this compound monoester forms elongated micelles which, upon temperature increase or addition of diester, can condense into a liquid phase coexisting with water, further transforming into a highly swollen lamellar liquid crystalline phase with the inclusion of this compound didecanoate or glycerol monodecanoate.

Gemini (B1671429) Amphiphiles with this compound Cores

Novel non-ionic Gemini amphiphiles have been successfully synthesized using a chemo-enzymatic approach, featuring a symmetrical this compound as their core. These this compound-cored gemini amphiphiles are functionalized with alkyl chains to create a hydrophobic cavity, while monomethoxy poly(ethylene glycol) (mPEG) is incorporated to impart aqueous solubility. Research findings highlight their potential in dermal drug delivery applications due to their non-cytotoxic nature at concentrations up to 0.1 mg mL−1. These amphiphilic systems have demonstrated the ability to efficiently transport hydrophobic drug molecules into cells, as evidenced by confocal laser scanning microscopy studies. Their varied self-assembly behavior and nanotransport potential have been investigated for hydrophobic guest molecules such as Nile red, nimodipine, and curcumin.

Spectroscopic Techniques

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide information about the molecular structure and composition of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a versatile, non-destructive, and efficient tool for both qualitative and quantitative analysis of various compounds, including this compound scialert.netresearchgate.net. This technique identifies functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

For this compound and related polyols, FTIR spectroscopy can detect characteristic absorption bands associated with hydroxyl (-OH) groups and C-H stretching vibrations. For instance, the -OH group in mono-, di-, and free fatty acids exhibits a distinct absorption around 3473 cm⁻¹, which can be monitored to track changes in glycerolysis reactions scialert.net. Studies on the interactions of glycerol, this compound, and water using attenuated total reflection infrared (ATR-IR) spectroscopy have shown shifts in the asymmetric and symmetric CH₂ stretching vibration bands (around 2940 cm⁻¹ and 2885 cm⁻¹) to lower wavenumbers with increasing polyol concentrations researchgate.net. Furthermore, FTIR spectroscopy has been employed to characterize bis(2,3-dihydroxypropyl)ether dicarbonate, a derivative synthesized from this compound, confirming its formation semanticscholar.orgnih.gov. It is also used to determine the purity and composition of crude glycerol products, such as glycerol pitch, which contains this compound mpob.gov.my.

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Functional Groups

| Functional Group/Compound | Wavenumber (cm⁻¹) | Description/Context | Source |

| -OH group | ~3473 | In mono-, di-, and free fatty acids, indicative of glycerolysis reactions. | scialert.net |

| CH₂ stretching (asymmetric) | ~2940 | Shifts observed with increasing polyol concentration. | researchgate.net |

| CH₂ stretching (symmetric) | ~2885 | Shifts observed with increasing polyol concentration. | researchgate.net |

| -CH | 2930, 1462 | General characteristic absorption peaks. | researchgate.net |

| C-O | 1049, 1120 | General characteristic absorption peaks. | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for elucidating the detailed molecular structure and quantifying components in complex mixtures without extensive sample pretreatment or derivatization uoc.grnih.gov. It provides information based on the magnetic properties of atomic nuclei.

For this compound, NMR spectroscopy is invaluable for distinguishing between its various isomers and characterizing its derivatives. For instance, the product mixture obtained from the nitration of this compound to form this compound tetranitrate has been analyzed using ¹H and ¹³C NMR spectroscopy. The spectra showed broad peaks, consistent with a mixture of similar molecules, indicating the presence of different isomers tandfonline.comfigshare.com. Specifically, the ¹³C NMR spectrum of this compound tetranitrate revealed six carbon signals at 68.3, 69.2, 70.6, 72.2, 75.1, and 79.2 ppm tandfonline.com. For 1,3-diglyceride moieties, ¹³C NMR signals are observed at 65.36 ppm for the C-1 and C-3 carbons, and 68.59 ppm for the C-2 carbon researchgate.net. ¹H NMR and ¹³C NMR have also been used to characterize bis(2,3-dihydroxypropyl)ether dicarbonate, a compound synthesized from this compound, confirming its structure semanticscholar.orgnih.govresearchgate.net. Additionally, NMR spectroscopy has been employed to characterize this compound-based Gemini amphiphiles, confirming their successful synthesis rsc.org.

Table 2: Representative NMR Chemical Shifts for this compound and Derivatives

| Nucleus | Chemical Shift (ppm) | Assignment/Context | Source |

| ¹³C | 65.36 | C-1 and C-3 of 1,3-diglyceride moiety. | researchgate.net |

| ¹³C | 68.59 | C-2 of 1,3-diglyceride moiety. | researchgate.net |

| ¹³C | 68.3, 69.2, 70.6, 72.2, 75.1, 79.2 | Six carbon signals for this compound tetranitrate. | tandfonline.com |

| ¹⁵N | 332.4 | Single signal for this compound tetranitrate. | tandfonline.com |

Future Research and Development

The future of diglycerol research is poised for significant advancements, driven by the principles of green chemistry and the pursuit of high-performance materials. Key areas of future investigation include:

Advanced Catalytic Systems: Development of more efficient and selective catalysts for glycerol (B35011) etherification to maximize this compound yield and minimize byproduct formation.

Biocatalysis: Exploration of enzymatic routes for this compound synthesis to achieve higher purity and milder reaction conditions.

Novel Polymer Architectures: Designing and synthesizing new polymers based on this compound to create materials with unique properties for applications in biomedicine, such as drug delivery and tissue engineering.

Enhanced Formulations: Optimizing the use of this compound in personal care and food products to leverage its unique sensory and functional properties.

Sustainable Chemical Production: Investigating the role of this compound as a platform chemical for the synthesis of other value-added chemicals from renewable resources. researchgate.netmdpi.com

Biochemical and Biological Research Aspects of Diglycerol

Diacylglycerol Metabolism and Homeostasis

Diacylglycerol is a central intermediate in lipid metabolism, undergoing continuous synthesis, regulation, and degradation to maintain cellular homeostasis nih.govuni.lunih.govuni.lunih.gov. Cells employ intricate mechanisms to spatio-temporally regulate DAG levels, which is critical for its diverse physiological functions nih.gov. Imbalances in DAG metabolism are associated with various pathological conditions nih.govnih.govnih.govfishersci.pt.

Diacylglycerol is involved in several key metabolic pathways, regulated by a suite of enzymes:

Diacylglycerol Kinase (DGK) : DGKs are a conserved family of lipid kinases that play a pivotal role in terminating DAG-mediated signaling by phosphorylating DAG to produce phosphatidic acid (PA) nih.govnih.govuni.lunih.gov. This conversion is essential for balancing the levels of these two important lipid second messengers nih.govnih.gov. There are ten known DGK isoforms in mammals, grouped into five subtypes based on their distinct regulatory domains. DGK activity is generally low in non-activated cells but increases significantly during the initiation of the phosphoinositide pathway.

Acyl-CoA:diacylglycerol acyltransferase (DGAT) : DGAT enzymes catalyze the final step in triglyceride (TAG) synthesis, converting DAG into TAG nih.govnih.gov. This pathway is crucial for lipid storage and energy metabolism within the cell nih.gov.

Table 1: Key Enzymes in Diacylglycerol Metabolism

| Enzyme Class | Function | Related Pathways |

| Diacylglycerol Kinase (DGK) | Phosphorylates Diacylglycerol (DAG) to Phosphatidic Acid (PA), terminating DAG signaling and influencing PA signaling. nih.govnih.gov | Phosphoinositide signaling, lipid homeostasis, phospholipid synthesis. nih.govnih.gov |

| Acyl-CoA:diacylglycerol acyltransferase (DGAT) | Converts Diacylglycerol (DAG) to Triacylglycerol (TAG). nih.govnih.gov | Triglyceride synthesis, lipid storage, energy metabolism. nih.govnih.gov |

| Phospholipase C (PLC) | Hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) to produce Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3). nrfhh.comflybase.orgnih.gov | IP3/DAG signaling pathway, calcium signaling, receptor-mediated signal transduction. nrfhh.comuni-freiburg.demetabolomicsworkbench.org |

| Phosphatidic Acid Phosphatase (PAP) | Dephosphorylates Phosphatidic Acid (PA) back to Diacylglycerol (DAG). nih.gov | De novo lipid synthesis, balancing PA and DAG levels. nih.gov |

| Triacylglycerol (TAG) Lipases | Hydrolyze Triacylglycerol (TAG) to produce Diacylglycerol (DAG) and fatty acids. nih.govnih.gov | Lipid catabolism, energy release. nih.govnih.gov |

| Diacylglycerol Lipases | Hydrolyze Diacylglycerol (DAG) to monoacylglycerol. | Lipid breakdown. |

| Sphingomyelin (B164518) Synthase | Can generate Diacylglycerol (DAG) from phosphatidylcholine (PtdCho). | Sphingolipid metabolism, alternative DAG synthesis. |

Other Metabolic Routes : DAG can be synthesized through de novo pathways from glycerol-3-phosphate or dihydroxyacetone-3-phosphate, with phosphatidic acid (PA) as an intermediate nih.govnih.gov. PA phosphatases are responsible for converting PA to DAG nih.gov. Additionally, DAG can be generated from the breakdown of triacylglycerol (TAG) by TAG lipases nih.govnih.gov. An alternative pathway involves sphingomyelin synthase, which can produce DAG from phosphatidylcholine (PtdCho). Conversely, diacylglycerol lipases can hydrolyze DAG to monoacylglycerol.

Regulation of Lipid Metabolism-Related Gene Expression